molecular formula C9H7F3O3 B1304979 2-(Trifluoromethyl)phenylglyoxal hydrate CAS No. 745783-91-9

2-(Trifluoromethyl)phenylglyoxal hydrate

Cat. No.: B1304979
CAS No.: 745783-91-9
M. Wt: 220.14 g/mol
InChI Key: HBDWKZYNXMESGA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylglyoxal hydrate is a chemical compound with the molecular formula C9H5F3O2.H2O. It is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a glyoxal moiety. This compound is used in various scientific research applications due to its reactivity and functional properties .

Scientific Research Applications

2-(Trifluoromethyl)phenylglyoxal hydrate is utilized in several scientific research fields:

Safety and Hazards

2-(Trifluoromethyl)phenylglyoxal hydrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)phenylglyoxal hydrate typically involves the reaction of 2-(Trifluoromethyl)benzaldehyde with an oxidizing agent to form the corresponding glyoxal. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like pyridinium chlorochromate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)phenylglyoxal hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)phenylglyoxal hydrate involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the glyoxal moiety, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)phenylglyoxal hydrate is unique due to the presence of both a trifluoromethyl group and a glyoxal moiety. This combination imparts distinct reactivity and functional properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWKZYNXMESGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382557
Record name 2-(Trifluoromethyl)phenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-91-9
Record name Benzeneacetaldehyde, α-oxo-2-(trifluoromethyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)phenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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